Force/Rate Selectivity: Carbazeran vs. Amrinone & IBMX
In direct head-to-head comparisons using isolated guinea pig right atria, Carbazeran is one of only two PDE inhibitors (along with buquineran) that produce a negative chronotropic effect (bradycardia) rather than the positive chronotropic effects typical of the class [1]. Amrinone and the non-selective PDE inhibitor isobutylmethylxanthine (IBMX) both increased atrial rate to a similar extent as the β-adrenoceptor agonist isoprenaline [2]. Carbazeran's unique force-specific profile—increasing contractile force while decreasing rate—represents a differentiated cardiotonic phenotype [3].
Amrinone/IBMX: positive chronotropy
| Evidence Dimension | Chronotropic effect (atrial rate change) |
|---|---|
| Target Compound Data | Negative chronotropic (bradycardia) |
| Comparator Or Baseline | Amrinone: Positive chronotropic; IBMX: Positive chronotropic |
| Quantified Difference | Directional: Carbazeran decreases rate; comparators increase rate |
| Conditions | Isolated guinea pig right atria |
Why This Matters
This differential chronotropic response identifies Carbazeran as a unique tool for studying force-specific cardiotonic mechanisms independent of rate acceleration.
- [1] Shahid M, et al. Lack of inotropic selectivity of phosphodiesterase enzyme inhibitors in-vitro. British Journal of Pharmacology. 1989. View Source
- [2] Parsons WJ, et al. Chronotropic and inotropic actions of amrinone, carbazeran and isobutylmethyl xanthine: role of phosphodiesterase inhibition. Br J Pharmacol. 2012. View Source
- [3] NACTEM Facta. Phosphodiesterase enzyme inhibitors comparison data. CAS:73384-60-8. View Source
